molecular formula C17H23NO4 B12957733 3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid

3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B12957733
M. Wt: 305.4 g/mol
InChI Key: LUQGZYHTKIGDJN-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups from unwanted reactions during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid, various oxidized derivatives, and reduced forms of the compound.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid involves the protection of the amino group through the formation of a carbamate linkage. This linkage is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection of the amino group . The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific structure, which includes a Boc-protected amino group and a carboxylic acid functional group. This combination allows for versatile applications in organic synthesis, particularly in the field of peptide chemistry.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-5-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-13-12-8-10(14(19)20)6-7-11(12)9-17(13,4)5/h6-8,13H,9H2,1-5H3,(H,18,21)(H,19,20)

InChI Key

LUQGZYHTKIGDJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1NC(=O)OC(C)(C)C)C=C(C=C2)C(=O)O)C

Origin of Product

United States

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